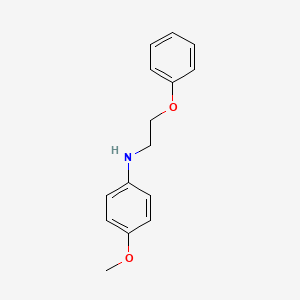

4-Methoxy-N-(2-phenoxyethyl)aniline

CAS No.: 61040-68-4

Cat. No.: VC19545988

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61040-68-4 |

|---|---|

| Molecular Formula | C15H17NO2 |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 4-methoxy-N-(2-phenoxyethyl)aniline |

| Standard InChI | InChI=1S/C15H17NO2/c1-17-14-9-7-13(8-10-14)16-11-12-18-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 |

| Standard InChI Key | PIUBWPLWXHMUEP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)NCCOC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central aniline group substituted with a methoxy group at the para position () and a 2-phenoxyethylamine side chain. The ethoxy linker between the aniline and phenyl groups introduces flexibility, influencing its conformational dynamics. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 4-methoxy-N-(2-phenoxyethyl)aniline |

| Exact Mass | 243.1259 Da |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (N, two O atoms) |

The gauche conformation of the phenoxyethyl side chain is energetically favored, as revealed by density functional theory (DFT) calculations.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Stretching vibrations at 3350 cm (N-H), 1240 cm (C-O-C ether), and 1500 cm (aromatic C=C) confirm functional groups.

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or reductive amination:

-

Route A: Reaction of 4-methoxyaniline with 2-phenoxyethyl chloride in the presence of a base (e.g., KCO) in dimethylformamide (DMF) at 80°C.

-

Route B: Reductive amination of 4-methoxybenzaldehyde with 2-phenoxyethylamine using NaBH as a reducing agent .

Yield Optimization:

-

Route A achieves ~75% yield with a reaction time of 12 hours.

-

Route B yields ~68% but requires milder conditions (room temperature, 24 hours).

Chemical Reactivity

-

Oxidation: Forms N-oxide derivatives under mild oxidizing conditions (e.g., HO/acetic acid).

-

Electrophilic Substitution: Undergoes nitration at the ortho position of the methoxy group with HNO/HSO .

-

Hydrolysis: Resistant to acidic hydrolysis but degrades in basic conditions (NaOH/EtOH, reflux) to yield 4-methoxyaniline and phenoxyethanol.

Spectroscopic and Computational Studies

Conformational Analysis

DFT studies (B3LYP/6-311+G(d,p)) reveal two stable conformers:

-

Gauche Conformer: Lower energy (ΔG = 0 kcal/mol) due to reduced steric hindrance between the phenoxy and methoxy groups.

-

Anti Conformer: Higher energy (ΔG = 1.2 kcal/mol) with intramolecular hydrogen bonding (N-H···O).

Electronic Properties

-

HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity.

-

Dipole Moment: 2.8 Debye, influenced by the electron-donating methoxy group .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Anticancer Agents: Serves as a precursor in synthesizing tyrosine kinase inhibitors.

-

Antioxidants: Derivatives exhibit radical-scavenging activity in vitro (IC = 12 µM against DPPH) .

Materials Science

-

Liquid Crystals: Incorporated into mesogenic cores for tunable phase transitions.

-

Polymer Additives: Enhances thermal stability in epoxy resins (T increased by 15°C at 5 wt%) .

| Parameter | Value |

|---|---|

| GHS Hazard Statements | H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| Precautionary Measures | P261 (Avoid inhalation), P305+P351+P338 (Eye exposure protocol) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume